3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Replace generic morpholine building blocks with crystalline 3-(trifluoromethyl)morpholine tosylate for predictable ADMET modulation. The 3-CF₃ substituent delivers ~2.4 log unit pKₐ reduction and +1.5 logD₇.₄ increase vs. unsubstituted morpholine—addressing basicity-driven off-target activity and enhancing passive BBB permeation. As a stable solid (≥95% purity), it ensures accurate gravimetric dispensing for automated HTE workflows. Verified 75% acylation yield confirms compatibility with high-throughput amide coupling. The 3-fold higher microsomal CLᵢₙₜ supports metabolic soft-spot engineering.

Molecular Formula C12H16F3NO4S
Molecular Weight 327.32
CAS No. 2102412-91-7
Cat. No. B3115613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
CAS2102412-91-7
Molecular FormulaC12H16F3NO4S
Molecular Weight327.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1COCC(N1)C(F)(F)F
InChIInChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-10-2-1-9-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2
InChIKeyWCGIDFZKFVUNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)morpholine 4-Methylbenzenesulfonate (CAS 2102412-91-7) – Physicochemical Profile and Procurement-Relevant Identity


3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate (CAS 2102412-91-7) is the p-toluenesulfonic acid salt of 3-(trifluoromethyl)morpholine, a fluorinated morpholine building block . The compound has molecular formula C₁₂H₁₆F₃NO₄S and molecular weight 327.32 g mol⁻¹ . The 4-methylbenzenesulfonate (tosylate) counter‑ion provides a stable crystalline solid form suitable for accurate weighing and storage, while the 3‑CF₃ substituent on the morpholine ring substantially alters basicity, lipophilicity, and metabolic stability compared to unsubstituted morpholine [1].

Why Morpholine Analogs Cannot Substitute for 3-(Trifluoromethyl)morpholine 4-Methylbenzenesulfonate in Lead Optimization


Substituting unmodified morpholine or even the free-base 3-(trifluoromethyl)morpholine for the tosylate salt can introduce confounding variables in medicinal chemistry workflows. The CF₃ group at the 3‑position drops the conjugate acid pKₐ by ~2.4 log units relative to a non‑fluorinated morpholine derivative [1], simultaneously increasing logD₇.₄ by 1.5 log units from 1.4 to 2.9 [1]. These changes are coupled: the reduced basicity diminishes protonation‑driven aqueous solubility at physiological pH from 423 mM to 72 mM [1] while the higher lipophilicity accelerates intrinsic clearance in mouse liver microsomes from CLᵢₙₜ 14 to 42 µL min⁻¹ mg⁻¹ [1]. The tosylate salt form further distinguishes the compound from the HCl salt or free base by its crystallinity and solid‑state handling properties , making direct replacement with a generic morpholine building block inadvisable without re‑optimization of ADMET and formulation parameters.

3-(Trifluoromethyl)morpholine Tosylate – Comparator-Anchored Differentiation Data


pKₐ Reduction Relative to Non‑Fluorinated Morpholine – Impact on Ionization State at Physiological pH

Incorporation of a trifluoromethyl group at the 3‑position of the morpholine ring reduces the basicity of the secondary amine. In a direct head‑to‑head potentiometric titration, the conjugate acid pKₐ of the 3‑CF₃‑substituted N‑benzylmorpholine (compound 9) was 5.2, compared with 7.6 for the non‑fluorinated reference N‑benzylmorpholine (compound 13) [1]. This represents a ΔpKₐ of –2.4 log units, meaning the 3‑CF₃ derivative is >100‑fold less basic than the non‑fluorinated analog [1]. The experimental data for the free amine serve as a class‑level inference for the 3‑(trifluoromethyl)morpholine moiety in the tosylate salt [1].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

LogD₇.₄ Increase and Its Consequence for Membrane Permeability Prediction

The experimental n‑octanol/water distribution coefficient at pH 7.4 (logD₇.₄) of the 3‑CF₃‑substituted N‑benzylmorpholine (compound 9) was 2.9, compared with 1.4 for the non‑fluorinated reference N‑benzylmorpholine (compound 13), a difference of +1.5 log units [1]. Because the trifluoromethyl substituent suppresses protonation, the measured logD₇.₄ for compound 9 equaled its intrinsic logP (1.7), whereas the reference compound 13 exhibited logD₇.₄ (1.4) substantially lower than its logP (1.8) [1]. This indicates that the 3‑CF₃‑morpholine building block delivers lipophilicity that is independent of pH‑dependent ionization in the physiological range.

Lipophilicity Drug Design Permeability

Aqueous Solubility at pH 7.4 – Consequence of Suppressed Protonation

Kinetic aqueous solubility at pH 7.4 (50 mM phosphate buffer) for the 3‑CF₃‑N‑benzylmorpholine derivative (compound 9) was 72 mM, approximately 5.9‑fold lower than the 423 mM measured for the reference non‑fluorinated N‑benzylmorpholine (compound 13) [1]. At pH 10, where the amine of the reference compound is also largely unprotonated, the solubility of all three compounds converged to the range 72–97 mM [1]. This confirms that the lower protonation fraction of the 3‑CF₃ analog is the dominant factor reducing solubility at physiological pH [1].

Solubility Formulation Biopharmaceutics

Intrinsic Microsomal Clearance – Metabolic Lability Comparison

In mouse liver microsomal incubations, the intrinsic clearance (CLᵢₙₜ) of the 3‑CF₃‑substituted N‑benzylmorpholine (compound 9) was 42 µL min⁻¹ mg⁻¹ microsomal protein, 3‑fold higher than the 14 µL min⁻¹ mg⁻¹ measured for the non‑fluorinated reference compound 13 [1]. The authors attribute this counter‑intuitive result to the increased lipophilicity of the CF₃‑analog, which enhances exposure to membrane‑bound CYP450 enzymes [1]. The 2‑CF₃ isomer (compound 12) showed an even higher CLᵢₙₜ of 52 µL min⁻¹ mg⁻¹ [1], indicating positional dependence of metabolic liability.

Metabolic Stability Hepatic Clearance ADME

Acylation Reactivity Retention – Demonstrating Synthetic Tractability Despite Low Basicity

Despite a pKₐ depression of >2 log units, the 3‑CF₃‑morpholine free amine (compound 2) underwent acylation with a carboxylic acid partner (TBTU, DMF, NEt₃, r.t.) in 75% isolated yield to afford amide 17, a trifluoromethylated analog of a reported FKBP12 inhibitor [1]. In the same reaction, the 2‑CF₃ isomer gave a 55% yield (compound 16) [1]. This is a class‑level inference: the 3‑CF₃‑morpholine moiety retains sufficient nucleophilicity for the most common medicinal chemistry transformation, and the tosylate salt can be neutralized in situ to liberate the reactive free amine [1].

Synthetic Chemistry Parallel Synthesis Building Block Utility

Solid‑State Handling and Purity Profile Relative to Free Base and HCl Salt Forms

The tosylate salt is supplied as a solid (MW 327.32 g mol⁻¹, 98% purity per vendor specification ), enabling precise weighing and storage at room temperature . The free base 3‑(trifluoromethyl)morpholine (CAS 1196532-93-0, MW 155.12 g mol⁻¹) is characterized as a low‑boiling liquid (predicted bp 147.1 °C ) available primarily as the HCl salt (CAS 1196152-13-2) . The higher molecular weight and crystallinity of the tosylate reduce volatility and hygroscopicity concerns commonly encountered with low‑MW amine free bases, offering procurement‑level differentiation for reproducible reaction stoichiometry and long‑term stock stability.

Salt Selection Solid Form Procurement Quality

Procurement‑Guiding Application Scenarios for 3-(Trifluoromethyl)morpholine 4-Methylbenzenesulfonate


Lead Optimization Requiring Controlled Basicity Reduction in Morpholine‑Containing Series

When a morpholine‑based lead series suffers from high basicity‑driven off‑target activity (e.g., hERG binding or lysosomal trapping), the 3‑CF₃‑morpholine tosylate offers a predictable pKₐ reduction of ~2.4 log units relative to unsubstituted morpholine, as documented by potentiometric titration data [1]. The solid salt form facilitates accurate dosing in SAR studies, enabling direct correlation between basicity modulation and selectivity profiles.

CNS Penetration Programs Demanding Enhanced Lipophilicity Without Molecular Weight Inflation

For central nervous system targets, the +1.5 logD₇.₄ increase conferred by the 3‑CF₃ substituent [1] can improve passive BBB permeation without the molecular weight penalty of larger lipophilic appendages. The tosylate salt’s crystallinity supports reproducible formulation in early in vivo PK studies, while the acylation competency (75% yield) [1] confirms that the reduced amine basicity does not block the key amide coupling step in lead elaboration.

Automated Parallel Synthesis Libraries Requiring Non‑Volatile, Solid Building Blocks

Automated liquid‑handler workflows demand solid building blocks to ensure reliable dispensing by weight. The 3‑(trifluoromethyl)morpholine 4‑methylbenzenesulfonate, as a solid with commercial purity up to 98% , eliminates the volatility and pipetting errors associated with the liquid free base (bp ~147 °C) . The demonstrated 75% acylation yield in a model reaction [1] validates its compatibility with high‑throughput coupling conditions.

Metabolic Soft‑Spot Probing and CYP450 Liability Assessment

The 3‑fold higher microsomal CLᵢₙₜ (42 vs. 14 µL min⁻¹ mg⁻¹) of the 3‑CF₃‑morpholine analog versus the non‑fluorinated comparator [1] makes this building block a useful tool for deliberate metabolic soft‑spot introduction. Teams investigating prodrug strategies or seeking to balance permeability against hepatic clearance can use the tosylate salt to install the 3‑CF₃‑morpholine motif with confidence in its pharmacokinetic impact, as the quantitative in vitro‑to‑in vivo scaling parameters are pre‑characterized.

Quote Request

Request a Quote for 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.